molecular formula C18H15ClN2O3 B270634 Ethyl 3-(2-chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate

Ethyl 3-(2-chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate

Numéro de catalogue B270634
Poids moléculaire: 342.8 g/mol
Clé InChI: JGUPRVMJMXAIBN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl 3-(2-chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate, also known as Compound A, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit a range of biochemical and physiological effects, making it a promising tool for investigating various biological processes.

Mécanisme D'action

The exact mechanism of action of Ethyl 3-(2-chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate A is not fully understood, but it is thought to act by modulating the activity of various ion channels and receptors in the nervous system and other tissues. This compound has been shown to enhance GABA-mediated neurotransmission, which may contribute to its anxiolytic and sedative effects. Additionally, Ethyl 3-(2-chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate A has been shown to inhibit the activity of L-type calcium channels, which may contribute to its cardiovascular effects.
Biochemical and Physiological Effects:
Ethyl 3-(2-chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate A has been shown to exhibit a range of biochemical and physiological effects, including anxiolytic, sedative, cardiovascular, and anti-inflammatory effects. This compound has been shown to enhance GABA-mediated neurotransmission, which may contribute to its anxiolytic and sedative effects. Additionally, Ethyl 3-(2-chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate A has been shown to inhibit the activity of L-type calcium channels, which may contribute to its cardiovascular effects. Finally, Ethyl 3-(2-chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate A has been shown to exhibit anti-inflammatory and antioxidant properties, which may make it a potential therapeutic agent for a range of diseases.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using Ethyl 3-(2-chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate A in scientific research is its well-characterized pharmacological profile. This compound has been extensively studied in vitro and in vivo, and its effects on a range of molecular targets have been well-documented. Additionally, Ethyl 3-(2-chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate A is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using Ethyl 3-(2-chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate A is its potential toxicity. This compound has been shown to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experimental settings.

Orientations Futures

There are a number of potential future directions for research on Ethyl 3-(2-chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate A. One area of interest is the development of new therapeutic agents based on the structure of this compound. Additionally, further studies are needed to fully elucidate the mechanism of action of Ethyl 3-(2-chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate A and its effects on various molecular targets. Finally, additional studies are needed to determine the potential toxicity of Ethyl 3-(2-chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate A and its suitability for use in various experimental settings.

Méthodes De Synthèse

The synthesis of Ethyl 3-(2-chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate A involves a multi-step process that begins with the reaction of 2-chlorobenzylamine with phthalic anhydride to form the intermediate compound, 3-(2-chlorobenzyl)-4-hydroxy-3,4-dihydrophthalic acid. This intermediate is then esterified with ethanol and treated with acetic anhydride to yield ethyl 3-(2-chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate.

Applications De Recherche Scientifique

Ethyl 3-(2-chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate A has been used in a variety of scientific research applications, including studies on the central nervous system, cardiovascular system, and cancer biology. This compound has been shown to interact with a number of different molecular targets, including GABA receptors, calcium channels, and voltage-gated potassium channels. Additionally, Ethyl 3-(2-chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate A has been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for a range of diseases.

Propriétés

Nom du produit

Ethyl 3-(2-chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate

Formule moléculaire

C18H15ClN2O3

Poids moléculaire

342.8 g/mol

Nom IUPAC

ethyl 3-[(2-chlorophenyl)methyl]-4-oxophthalazine-1-carboxylate

InChI

InChI=1S/C18H15ClN2O3/c1-2-24-18(23)16-13-8-4-5-9-14(13)17(22)21(20-16)11-12-7-3-6-10-15(12)19/h3-10H,2,11H2,1H3

Clé InChI

JGUPRVMJMXAIBN-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=NN(C(=O)C2=CC=CC=C21)CC3=CC=CC=C3Cl

SMILES canonique

CCOC(=O)C1=NN(C(=O)C2=CC=CC=C21)CC3=CC=CC=C3Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.